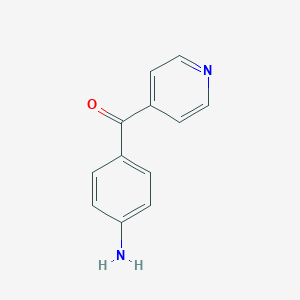

(4-Aminofenil)(piridin-4-il)metanona

Descripción general

Descripción

"(4-Aminophenyl)(pyridin-4-yl)methanone" is a compound that has garnered interest in the scientific community for its structural complexity and potential applications in various fields. While specific studies on this compound are limited, research on similar compounds provides insight into its potential synthesis methods, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to "(4-Aminophenyl)(pyridin-4-yl)methanone" often involves multi-step reactions, including condensation, substitution, and cyclization processes. For instance, compounds with similar structural frameworks have been synthesized using three-component reactions, starting from basic building blocks such as malononitrile and aldehydes in the presence of suitable catalysts or under specific conditions like UV irradiation (Jing et al., 2018).

Molecular Structure Analysis

Crystal and molecular structure analyses of related compounds demonstrate the importance of X-ray diffraction (XRD) studies in determining the precise geometries and conformations. For example, compounds with pyridinyl and phenyl groups have been characterized to reveal their monoclinic space group arrangements and intermolecular interactions, highlighting the utility of XRD in understanding the structural attributes of complex organic molecules (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The reactivity and chemical behavior of "(4-Aminophenyl)(pyridin-4-yl)methanone" can be inferred from studies on similar compounds, which show a range of reactions including nucleophilic substitutions and the formation of hydrogen bonds. These reactions are crucial for further functionalization and application of the compound in synthesis and material science (Al-Ansari, 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are pivotal for the application of organic compounds in materials science and drug design. While specific data on "(4-Aminophenyl)(pyridin-4-yl)methanone" are scarce, analyses of similar compounds provide valuable insights into how structural variations influence these properties (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for participation in chemical reactions, are critical for the compound's applications in organic synthesis and medicinal chemistry. Studies on similar compounds shed light on their electronic structure, charge distribution, and potential for interaction with biological targets, providing a foundation for the exploration of "(4-Aminophenyl)(pyridin-4-yl)methanone" in these areas (Shahana & Yardily, 2020).

Aplicaciones Científicas De Investigación

Síntesis Química

“(4-Aminofenil)(piridin-4-il)metanona” es un compuesto químico con la fórmula molecular C12H10N2O . Se utiliza en diversas áreas de investigación, incluida la síntesis química . El compuesto se puede utilizar como un bloque de construcción en la síntesis de moléculas más complejas .

Ciencia de Materiales

En el campo de la ciencia de materiales, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos materiales. Su estructura química única podría contribuir a las propiedades de estos materiales .

Cromatografía

“this compound” también podría utilizarse en cromatografía, una técnica de laboratorio para la separación de mezclas . El compuesto podría utilizarse potencialmente como un estándar o una molécula diana en análisis cromatográficos .

Inhibición de la Proteína Quinasa

Un estudio ha demostrado que compuestos similares a “this compound” se han utilizado en el desarrollo de inhibidores de la proteína quinasa . Estos inhibidores son importantes en el tratamiento de enfermedades como el cáncer .

Mecanismo De Acción

Target of Action

A structurally similar compound, (4-fluorophenyl)(pyridin-4-yl)methanone, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.

Mode of Action

It’s plausible that it interacts with its target enzyme, potentially inhibiting its function and thus affecting the production of leukotrienes

Biochemical Pathways

If it indeed targets Leukotriene A-4 hydrolase as suggested, it could impact the leukotriene biosynthesis pathway, leading to downstream effects on inflammatory responses .

Pharmacokinetics

Information on its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Result of Action

If it inhibits Leukotriene A-4 hydrolase, it could potentially reduce the production of leukotrienes, thereby modulating inflammatory responses .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity .

Propiedades

IUPAC Name |

(4-aminophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVZARAUVKUVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350775 | |

| Record name | (4-Aminophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170893-64-8 | |

| Record name | (4-Aminophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

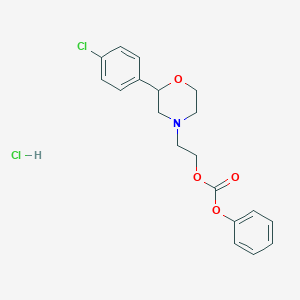

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)